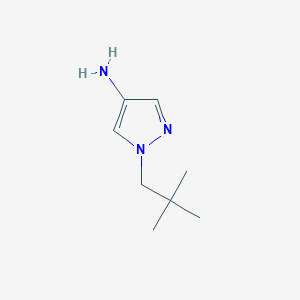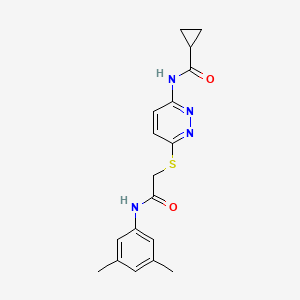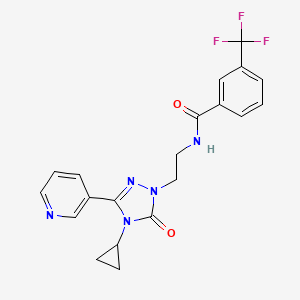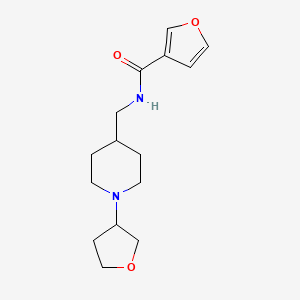
1-Neopentyl-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as “1-Neopentyl-1H-pyrazol-4-amine”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and their structures were verified. The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
Synthesis of Pyrazole Derivatives
The compound “1-Neopentyl-1H-pyrazol-4-amine” can be used in the synthesis of pyrazole derivatives . These derivatives have been found to have various biological activities and are used in the development of new drugs .
Antimicrobial Activities
Some pyrazole derivatives have shown antimicrobial activities against certain strains of bacteria . This suggests that “1-Neopentyl-1H-pyrazol-4-amine” could potentially be used in the development of new antimicrobial agents .
Inhibition of Cell Cycle
A synthesized pyrazole derivative was found to cause 4T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA . This suggests that “1-Neopentyl-1H-pyrazol-4-amine” could potentially be used in cancer research .
Orientations Futures
While specific future directions for 1-Neopentyl-1H-pyrazol-4-amine are not available, pyrazole-containing compounds have been garnering considerable interest as potential therapeutic agents. For instance, pyrazole derivatives have been explored as potential CDK2 inhibitors for the treatment of cancer .
Mécanisme D'action
Target of Action
1-Neopentyl-1H-pyrazol-4-amine is a pyrazole-bearing compound . Pyrazole derivatives have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are the parasites causing leishmaniasis and malaria, specifically Leishmania aethiopica and Plasmodium berghei .
Mode of Action
It has been observed that pyrazole derivatives can interact with the parasites causing leishmaniasis and malaria, leading to their inhibition . The compound’s interaction with its targets results in changes that inhibit the growth and proliferation of these parasites .
Biochemical Pathways
The biochemical pathways affected by 1-Neopentyl-1H-pyrazol-4-amine are those essential for the survival and replication of the parasites. By inhibiting these pathways, the compound disrupts the life cycle of the parasites, preventing them from causing further harm . The downstream effects of this disruption include the reduction of the parasites’ population and the alleviation of the diseases they cause .
Pharmacokinetics
The compound’s effectiveness againstLeishmania aethiopica and Plasmodium berghei suggests that it has good bioavailability
Result of Action
The molecular and cellular effects of 1-Neopentyl-1H-pyrazol-4-amine’s action include the inhibition of the parasites’ growth and replication . This leads to a decrease in the number of parasites in the host, alleviating the symptoms of leishmaniasis and malaria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Neopentyl-1H-pyrazol-4-amine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .
Propriétés
IUPAC Name |
1-(2,2-dimethylpropyl)pyrazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-8(2,3)6-11-5-7(9)4-10-11/h4-5H,6,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIRGMHDUSXEBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1C=C(C=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Neopentyl-1H-pyrazol-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylate](/img/structure/B2405061.png)

![Sodium;(1R,2R,3S,4R)-2,3-dihydroxybicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2405068.png)
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2405070.png)
![N-(2,6-dichlorophenyl)-2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)acetamide](/img/structure/B2405071.png)



![4-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2405076.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2405077.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2405078.png)

